2-(1H-Pyrazol-3-Yl)Pyridine

Übersicht

Beschreibung

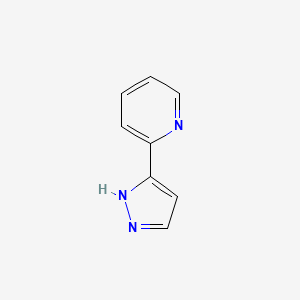

2-(1H-Pyrazol-3-Yl)Pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ringThe presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its reactivity and ability to form complexes with metals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)Pyridine typically involves the reaction of 3-dimethylamino-1-pyridin-2-yl-propenone with anhydrous hydrazine in ethanol. The reaction mixture is heated to reflux and stirred overnight, resulting in the formation of this compound as a tan-colored solid . Another method involves the reaction of compound 16a with hydrazine hydrate in ethanol at 60°C for 0.5 hours, yielding the product with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Pyrazol-3-Yl)Pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

2-(1H-Pyrazol-3-Yl)Pyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with biological targets enhances drug efficacy and specificity.

Key Findings:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 and HT-29. These derivatives have been evaluated for their potential in targeted cancer therapies .

- Neuroprotective Effects: Studies indicate that this compound derivatives can modulate neuroinflammatory pathways, showing promise in treating neurodegenerative diseases .

Case Study:

In a study published in ScienceDirect, a novel derivative of this compound was synthesized and tested for its anticancer properties. The results demonstrated significant inhibition of cancer cell proliferation with minimal toxicity to normal cells, highlighting its potential for therapeutic applications .

Agricultural Chemistry

Overview:

This compound is utilized in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact.

Key Findings:

- Pesticidal Properties: Research indicates that this compound can inhibit the growth of various pests, making it a valuable component in sustainable agricultural practices .

- Herbicidal Activity: Studies have shown that this compound can selectively inhibit weed growth without harming crops, thus supporting integrated pest management strategies.

Material Science

Overview:

In material science, this compound is incorporated into the development of advanced materials such as polymers and coatings.

Key Findings:

- Polymer Development: The compound has been used to enhance the durability and resistance of polymers against degradation .

- Coatings: Its incorporation into coatings has resulted in improved mechanical properties and thermal stability.

Biochemical Research

Overview:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding.

Key Findings:

- Enzyme Modulation: The compound interacts with cytochrome P450 enzymes, influencing drug metabolism pathways and potentially affecting the pharmacokinetics of various drugs.

- Cell Signaling Pathways: It has been shown to modulate cellular signaling pathways involved in oxidative stress responses and apoptosis, impacting gene expression and cellular metabolism.

Analytical Chemistry

Overview:

In analytical chemistry, this compound acts as a reagent in various techniques for detecting and quantifying other compounds.

Key Findings:

- Quality Control: Its application in quality control processes ensures the accurate measurement of active ingredients in pharmaceutical formulations .

Biological Activities Summary

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

2-(1H-Pyrazol-1-Yl)Pyridine: This compound is similar in structure but differs in the position of the nitrogen atom in the pyrazole ring.

3-(Pyridin-2-Yl)-1H-Pyrazole: Another similar compound with the pyrazole ring attached at a different position on the pyridine ring.

Uniqueness: 2-(1H-Pyrazol-3-Yl)Pyridine is unique due to its specific arrangement of nitrogen atoms, which influences its reactivity and ability to form stable complexes with metals. This unique structure makes it particularly valuable in coordination chemistry and catalysis .

Biologische Aktivität

2-(1H-Pyrazol-3-Yl)Pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a pyridine moiety, which contributes to its unique chemical behavior and biological activity. Its molecular formula is CHN.

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors. It can act as both an inhibitor and an activator depending on the specific target:

- Enzyme Modulation : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways.

- Kinase Inhibition : It inhibits certain kinases by binding to their active sites, which prevents substrate phosphorylation.

Biochemical Pathways

The compound plays a role in modulating cellular signaling pathways, particularly those related to oxidative stress responses and apoptosis. This modulation can lead to significant changes in gene expression and cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, it has been tested against several human cancer cell lines (e.g., A549, HT-29) with notable results .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells while showing minimal toxicity to normal cells. This highlights the potential for developing targeted cancer therapies based on this compound .

Dosage Effects

Research has shown that the effects of this compound vary with dosage in animal models. Low doses can enhance enzyme activity without significant toxicity, whereas higher doses may lead to adverse effects such as hepatotoxicity.

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383939, DTXSID201257571 | |

| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-03-1, 192711-21-0 | |

| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-(1H-Pyrazol-3-Yl)Pyridine?

A1: this compound, often abbreviated as PyPzH or HL in the literature, has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A2: Researchers frequently employ infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) to characterize this compound and the metal complexes it forms. [, ]

Q3: How does this compound typically coordinate to metal ions?

A3: this compound acts as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atoms of both the pyridine and the pyrazole rings. [, , , , , ]

Q4: Can you provide examples of metal complexes incorporating this compound?

A4: this compound has been used to synthesize a wide array of metal complexes. Some examples include: * Cadmium complexes with thiocyanate and benzene-1,2-dicarboxylate ligands. [, ]* Manganese(II) complexes with 4-nitrophthalate ligands. []* Rhenium(I) complexes with carbonyl and chloride ligands. [] * Zinc(II) complexes with 4-nitrophthalate ligands. []* Copper(II) complexes with phthalate ligands. []* Dinuclear cobalt(II) complexes with bridging hydroxide ligands. []

Q5: What types of crystal structures are commonly observed for metal complexes of this compound?

A5: The crystal structures of these complexes are diverse, ranging from mononuclear to dinuclear to one-dimensional polymers and even two-dimensional networks. The specific structure depends on factors like the metal ion, additional ligands, and crystallization conditions. [, , , , , , ]

Q6: How do substituents on the this compound ligand influence its coordination chemistry?

A6: While the provided research focuses primarily on the unsubstituted ligand, substituents could significantly impact the complex's properties by influencing the ligand's electron-donating or -withdrawing ability, steric hindrance, and potential for intermolecular interactions like hydrogen bonding or π-π stacking. [, ]

Q7: Have any computational studies been conducted on this compound or its metal complexes?

A7: Yes, Density Functional Theory (DFT) calculations have been performed on a rhenium(I) complex of this compound to investigate its electronic properties and potential for photocatalytic CO2 reduction. []

Q8: What are the potential applications of this compound and its metal complexes?

A8: The research highlights potential applications in areas such as:* Photocatalysis: Specifically, rhenium(I) complexes show promise for photocatalytic CO2 reduction. [, ]* Hydrogen Production: Cu-modified organophosphomolybdates incorporating this compound exhibit activity in visible-light-driven hydrogen production. []* Molecular Magnetism: Mn(II) and Fe(II) complexes of this compound, particularly those incorporating cyano-bridged metal units, have shown interesting magnetic properties. [, ]* Spin Crossover (SCO) Materials: Fe(II) complexes with this compound and other ligands like [M(CN)4]2- (M = Pd, Pt) exhibit SCO behavior, potentially useful for sensing and switching applications. []

Q9: Are there any known instances of in situ ligand synthesis involving this compound?

A9: Yes, researchers have reported the in situ formation of a new ligand, 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]butanedioate, through the conjugate addition of this compound to fumaric acid in the presence of metal salts. This new ligand then coordinates to metal ions, leading to the formation of coordination polymers. [, ]

Q10: What types of intermolecular interactions are commonly observed in crystal structures of this compound metal complexes?

A10: Common intermolecular interactions include:

- Hydrogen Bonding: These often involve the pyrazole N–H group interacting with electronegative atoms (e.g., oxygen, nitrogen, or sulfur) from adjacent molecules or counterions. [, , , ]

- π-π Stacking: Interactions between the aromatic rings of this compound ligands on neighboring molecules are frequently observed. [, , , , ]

Q11: How does the choice of metal ion influence the properties of this compound complexes?

A11: The metal ion plays a crucial role in dictating the complex's geometry, electronic structure, and overall properties. For example, different metal ions can lead to variations in magnetic behavior, catalytic activity, and photophysical properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.